INH1 is a small molecule inhibitor specifically designed to disrupt the interaction between highly expressed in cancer protein 1 (Hec1) and its regulator, Never in mitosis A-related kinase 2 (Nek2) []. Hec1, an oncogene overexpressed in many human cancers [], plays a critical role in mitotic processes such as spindle checkpoint control, kinetochore functionality, and cell survival []. Its overexpression is linked to poor prognosis in primary breast cancers [].
INH1 is classified as a potent inhibitor of the Hec1/Nek2 interaction. It has been primarily sourced from research laboratories and is available for purchase from specialized chemical suppliers for research purposes only. The compound is identified by its CAS number 313553-47-8 and has been referenced in multiple scientific studies highlighting its efficacy in disrupting cancer cell proliferation .
The synthesis of INH1 involves a straightforward reaction between 2,4-dimethylphenyl isothiocyanate and 4-aminobenzamide. This reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures. The process can be summarized as follows:
While specific industrial production methods are not extensively documented, scaling up laboratory synthesis involves optimizing reaction conditions, ensuring high-purity reagents, and employing large-scale reactors to maintain consistent product quality and yield.
The molecular formula of INH1 is C18H16N2OS, with a molecular weight of approximately 308.4 g/mol. The compound features a thiazole ring fused with a benzamide moiety, which contributes to its biological activity.
Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) have been employed to characterize the structure of INH1 .
INH1 primarily undergoes substitution reactions due to the presence of reactive functional groups within its structure. The types of reactions include:
These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at moderate temperatures .
The products formed from these reactions depend on the specific reagents used. Substitution reactions can yield various thiazole derivatives, while oxidation and reduction can modify functional groups on the benzamide moiety.
INH1 disrupts the interaction between Hec1 and Nek2 by directly binding to Hec1. This disruption leads to:
Pharmacokinetic studies indicate that INH1 can permeate cell membranes effectively, allowing it to exert its effects intracellularly .
Relevant analyses include spectroscopic characterizations confirming its structural integrity and purity .
INH1 has shown promising results in preclinical studies for its ability to inhibit cell proliferation across various human cancer cell lines, including:
Its unique mechanism of action—targeting the Hec1/Nek2 interaction—positions it as a potential therapeutic agent for cancer treatment, particularly in cases where traditional therapies may fail due to resistance mechanisms .
INH1 (N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide) is a thiazolyl benzamide derivative characterized by a planar, three-ring system critical for its biological activity [2] [3]. The compound features:
Structure-activity relationship (SAR) studies reveal that the thiazole nitrogen and carbonyl oxygen are essential for binding to Hec1, while methyl groups on the phenyl ring optimize steric fit within the hydrophobic pocket [3]. Modifications to the benzamide moiety (e.g., electron-withdrawing groups) significantly alter potency, as demonstrated by next-generation derivatives (Table 1) [3].
Table 1: Evolution of Thiazolyl Benzamide Inhibitors
Compound | R-Group | IC₅₀ (HeLa Cells, μM) | Key Improvement |
---|---|---|---|
INH1 | -H | 15.0 | First-generation lead |
INH41 | 6-CF₃ | 0.67 | Metabolic stability |
INH154 | 6-Acetylene | 0.20 | 4-fold potency increase vs. INH41 |
The Hec1/Nek2 protein-protein interaction (PPI) drives mitotic regulation:
INH1 binds specifically to Hec1’s coiled-coil region (residues 394–408), competing with Nek2 via:
Table 2: Key Residues in Hec1 Targeted by INH1
Hec1 Residue | Interaction Type | Functional Impact |
---|---|---|
W395 | π-stacking | Anchors INH1’s thiazole ring |
L399 | Hydrophobic | Stabilizes benzamide positioning |
K400 | Hydrophobic/polar | Disrupts Nek2 D-box binding |
Hec1 overexpression is a hallmark of aggressive malignancies:
Clinical evidence underscores Hec1’s prognostic significance:
Table 3: Clinical Correlates of Hec1 Overexpression
Cancer Type | Hec1⁺ Prevalence | Clinical Association | Survival Impact (HR) |
---|---|---|---|
Cervical | 83.82% (114/136) | FIGO III/IV, LN metastasis | OS: 2.72 (p=0.004) |
Ovarian | >80% (24/30) | Paclitaxel resistance, poor differentiation | PFS: 3.12 (p=0.002) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7